

# N-Acetyl-Ser-Asp-Lys-Pro TFA: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: N-Acetyl-Ser-Asp-Lys-Pro TFA

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An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activity of N-Acetyl-Ser-Asp-Lys-Pro Trifluoroacetate (Ac-SDKP TFA)

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is an endogenous tetrapeptide with significant regulatory roles in various physiological and pathological processes. Primarily recognized for its anti-inflammatory and anti-fibrotic properties, Ac-SDKP is a key modulator of tissue remodeling and cellular proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Ac-SDKP, with a particular focus on its trifluoroacetate (TFA) salt form, which is commonly used in research settings.

## Chemical Structure and Properties

N-Acetyl-Ser-Asp-Lys-Pro is a tetrapeptide with the sequence Ac-Ser-Asp-Lys-Pro. The N-terminus is acetylated, and the peptide is often supplied as a trifluoroacetate salt to improve its stability and solubility.

The chemical structure of the Ac-SDKP peptide is as follows:

- Sequence: Ac-Ser-Asp-Lys-Pro
- One-letter code: Ac-SDKP
- Amino Acid Composition: Serine, Aspartic Acid, Lysine, Proline

The trifluoroacetate (TFA) anion ( $\text{CF}_3\text{COO}^-$ ) is a counter-ion that associates with the positively charged amine groups of the peptide, such as the lysine side chain, to form a salt. This enhances the peptide's handling characteristics.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula (TFA salt)	$\text{C}_{22}\text{H}_{34}\text{F}_3\text{N}_5\text{O}_{11}$	[1]
Molecular Weight (TFA salt)	601.53 g/mol	[1][2][3]
Molecular Formula (Free base)	$\text{C}_{19}\text{H}_{30}\text{N}_6\text{O}_8$	[4]
Molecular Weight (Free base)	~413.46 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and water.	
Storage	Store at $-80^\circ\text{C}$ for long-term stability (up to 2 years). For stock solutions, store at $-80^\circ\text{C}$ for up to 6 months or at $-20^\circ\text{C}$ for up to 1 month.	

## Biological Activity and Mechanism of Action

Ac-SDKP is a naturally occurring peptide primarily released from its precursor, thymosin  $\beta_4$ , through enzymatic cleavage. It is an endogenous substrate for the N-terminal active site of Angiotensin-Converting Enzyme (ACE), which degrades it. Its biological effects are largely attributed to its anti-inflammatory and anti-fibrotic actions in various tissues, including the heart, kidneys, and lungs.

## Key Biological Functions:

- **Anti-fibrotic:** Ac-SDKP inhibits collagen synthesis and deposition in tissues. It has been shown to be effective in animal models of cardiac, renal, and pulmonary fibrosis.
- **Anti-inflammatory:** The peptide reduces the infiltration of inflammatory cells, such as macrophages, and decreases the production of pro-inflammatory cytokines like  $\text{TNF-}\alpha$  and

IL-1 $\beta$ .

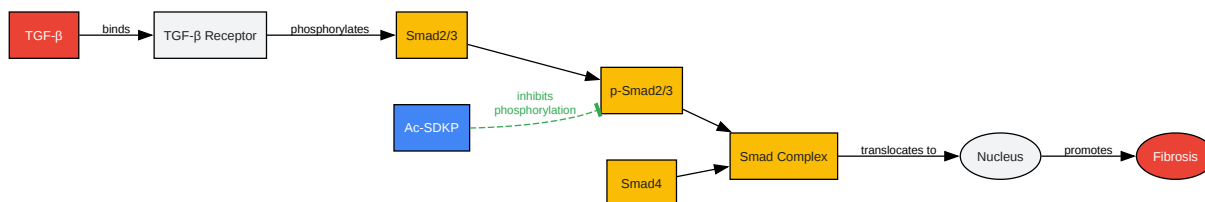
- **Inhibition of Cell Proliferation:** Ac-SDKP can inhibit the proliferation of various cell types, including cardiac fibroblasts and hematopoietic stem cells. It achieves this by arresting the cell cycle, for instance, by inhibiting the progression from the G0/G1 to the S phase in cardiac fibroblasts.

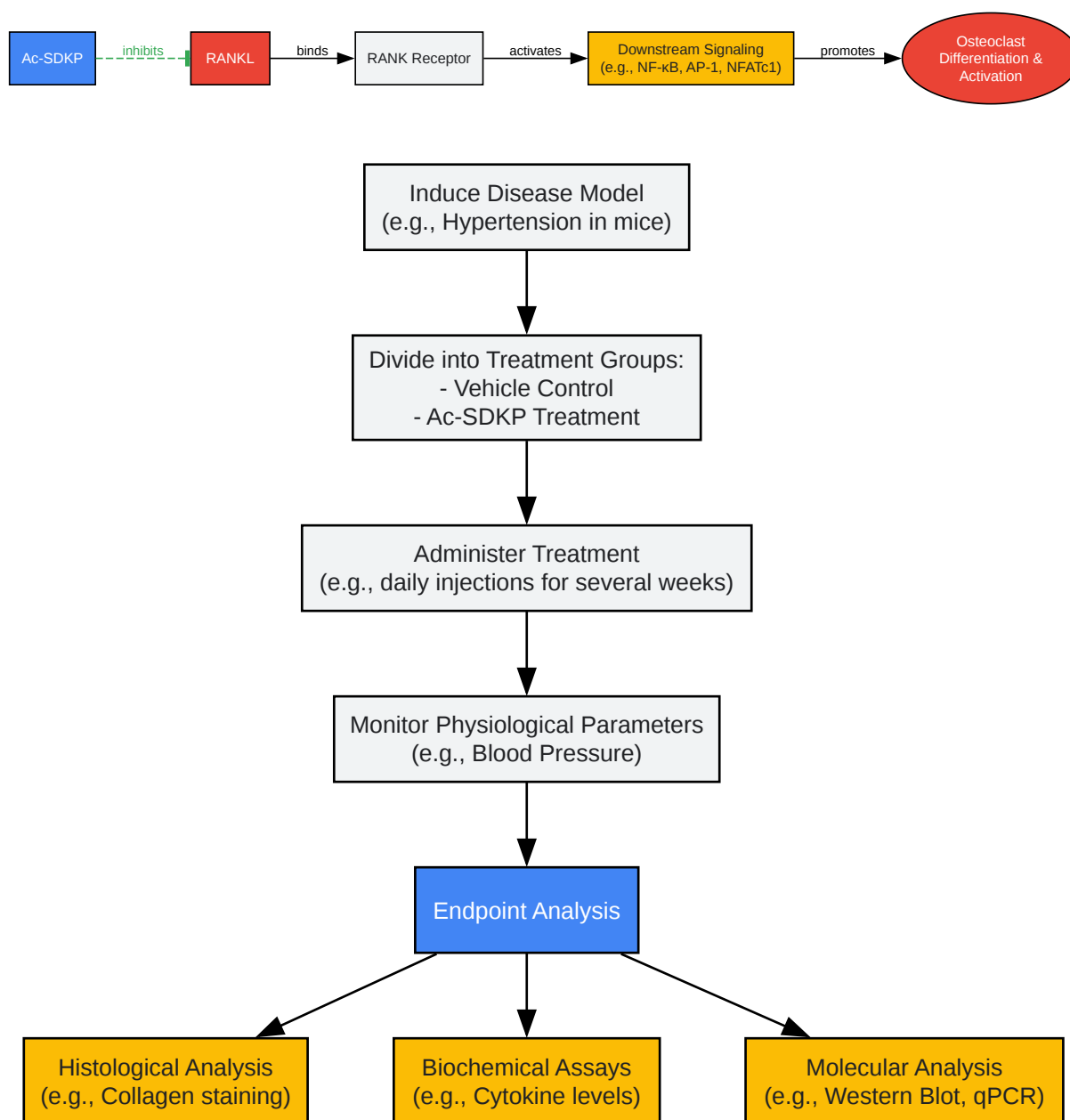
## Signaling Pathways

Ac-SDKP exerts its biological effects by modulating several key signaling pathways.

### TGF- $\beta$ /Smad Signaling Pathway

Ac-SDKP is a well-established inhibitor of the TGF- $\beta$ /Smad pathway, which is a central mediator of fibrosis. By inhibiting this pathway, Ac-SDKP reduces the expression of pro-fibrotic genes.





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